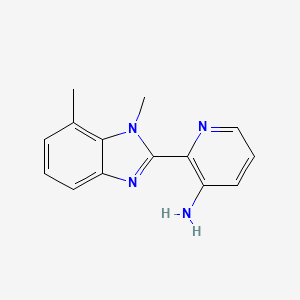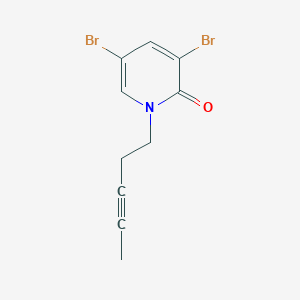![molecular formula C10H11N3O2S B6632124 3-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylpropanoic acid](/img/structure/B6632124.png)
3-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylpropanoic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylpropanoic acid typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors such as 2-methylpyrazole and a suitable dihalide under basic conditions.
Thioether Formation: The pyrazolo[1,5-a]pyrazine intermediate is then reacted with a thiol compound, such as 3-mercaptopropanoic acid, under nucleophilic substitution conditions to form the sulfanylpropanoic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反应分析
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrazolo[1,5-a]pyrazine core can undergo reduction reactions, typically using hydrogenation catalysts.
Substitution: The methyl group on the pyrazolo[1,5-a]pyrazine ring can be substituted with various electrophiles under Friedel-Crafts alkylation conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Aluminum chloride (AlCl3) as a catalyst for Friedel-Crafts reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrazolo[1,5-a]pyrazine derivatives.
Substitution: Various alkylated pyrazolo[1,5-a]pyrazine derivatives.
科学研究应用
Chemistry
In chemistry, 3-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylpropanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
This compound has potential applications in biological research due to its ability to interact with various biomolecules. It can be used as a probe to study enzyme activities or as a ligand in the development of new drugs.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The pyrazolo[1,5-a]pyrazine core is known for its bioactivity, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic properties. Its ability to undergo various chemical modifications makes it a versatile component in the design of advanced materials.
作用机制
The mechanism by which 3-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylpropanoic acid exerts its effects involves its interaction with specific molecular targets. The pyrazolo[1,5-a]pyrazine core can bind to enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, influencing cellular processes.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can act as an agonist or antagonist at various receptor sites, influencing signal transduction pathways.
相似化合物的比较
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in their ring fusion and substituents.
Pyrazolo[3,4-d]pyrimidines: Another class of compounds with a similar core but different electronic properties and reactivity.
Uniqueness
3-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylpropanoic acid is unique due to the presence of the sulfanylpropanoic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other pyrazolo derivatives may not be as effective.
By understanding the synthesis, reactivity, and applications of this compound, researchers can better exploit its potential in various scientific and industrial fields.
属性
IUPAC Name |
3-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-7-6-8-10(16-5-2-9(14)15)11-3-4-13(8)12-7/h3-4,6H,2,5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFPQGMHIYTTEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)SCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(Naphthalen-1-yl)methyl]pyrrolidin-2-one](/img/structure/B6632048.png)
![(2R)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol](/img/structure/B6632059.png)
![3-[(4,5-Dimethyl-1,3-oxazol-2-yl)methylamino]-4-methylpentan-1-ol](/img/structure/B6632065.png)
![4-[Methyl(piperidin-1-ylsulfonyl)amino]benzoic acid](/img/structure/B6632069.png)
![3-[2-[(2-Methylpyrazol-3-yl)sulfonylamino]ethyl]benzoic acid](/img/structure/B6632076.png)
![2-Methyl-2-[methyl-(2-methylpyrazol-3-yl)sulfonylamino]propanoic acid](/img/structure/B6632077.png)
![2-[(3-Ethyl-1-methylpyrazol-4-yl)amino]butanamide](/img/structure/B6632085.png)

![2-[1-(2-Methylpyrazol-3-yl)sulfonyl-2,3-dihydroindol-3-yl]ethanamine](/img/structure/B6632112.png)
![1-[2-[(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)amino]ethyl]triazole-4-carboxylic acid](/img/structure/B6632120.png)
![N-ethyl-N-[3-[(2-methylpyrazolo[1,5-a]pyrazin-4-yl)amino]propyl]methanesulfonamide](/img/structure/B6632121.png)

![N-[(3-bromothiophen-2-yl)methyl]-5-methylpyridin-3-amine](/img/structure/B6632131.png)

